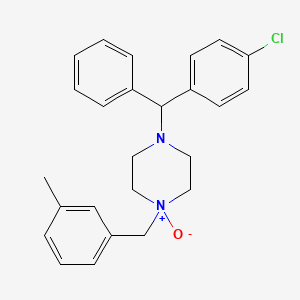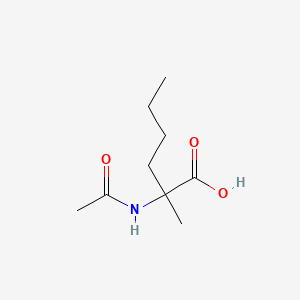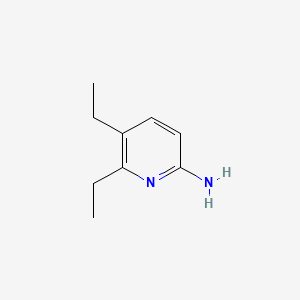
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6
Descripción general
Descripción
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 is an organic compound with the chemical formula C10H14BrNO. It is a deuterated derivative of 2-(4-Bromophenoxy)-N,N-dimethylethylamine, where the hydrogen atoms are replaced by deuterium. This compound is commonly used as a reagent and intermediate in organic synthesis reactions .
Mecanismo De Acción
Target of Action
Related compounds such as 2-(4-bromophenoxy)acetohydrazide have been shown to interact with metal ions like ni(ii) to form coordination compounds
Mode of Action
It’s worth noting that related compounds, such as 2-(4-bromophenoxy)acetohydrazide, have been shown to form coordination compounds with ni(ii) ions . The compound acts as a bidentate ligand, coordinating through the carbonyl oxygen atom and the amine nitrogen . This could potentially influence the activity of metal-dependent enzymes or other biological processes.
Métodos De Preparación
The preparation of 2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 typically involves the following steps:
Reacting N,N-dimethylethylamine with 4-bromophenol: This reaction generates 2-(4-Bromophenoxy)-N,N-dimethylethylamine.
Deuteration: The hydrogen atoms in the compound are replaced by deuterium through a deuteration process.
Análisis De Reacciones Químicas
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Aplicaciones Científicas De Investigación
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create various functional molecular compounds.
Biology: The compound is utilized in biochemical studies to investigate molecular interactions and pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of pesticides and other industrial chemicals.
Comparación Con Compuestos Similares
2-(4-Bromophenoxy)-N,N-dimethylethylamine-d6 can be compared with other similar compounds, such as:
2-(4-Bromophenoxy)ethanol: This compound has a similar structure but lacks the dimethylamino group.
4-Bromophenol: This compound is a simpler derivative with a hydroxyl group instead of the dimethylaminoethyl group.
2-(4-Bromophenoxy)tetrahydropyran: This compound contains a tetrahydropyran ring and is used as a pharmaceutical intermediate.
The uniqueness of this compound lies in its deuterated form, which provides distinct advantages in certain research applications, such as tracing molecular pathways and studying reaction mechanisms .
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N,N-bis(trideuteriomethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVOYJFCKMYLHQ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)Br)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)



